![molecular formula C22H21N5O2S B2843687 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 852436-59-0](/img/structure/B2843687.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of triazolo[4,3-b]pyridazine, which is a class of compounds known for their potential therapeutic properties . They have been studied for their anticancer activity, particularly as inhibitors of the PCAF bromodomain .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as 1,2,4-triazoloquinazolines, have been synthesized through bioisosteric modification of other compounds . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds incorporating thiadiazole and other related moieties is a significant area of research. These compounds are synthesized using various precursors and methods, aiming to explore their potential biological activities. For instance, novel pathways to synthesize heterocycles such as pyrrole, pyridine, coumarin, and triazolopyrimidine derivatives have been developed, highlighting the versatility and reactivity of these chemical structures in forming complex and potentially bioactive molecules (A. Fadda et al., 2017).
Antimicrobial and Anticancer Properties
Research into triazolopyridazine and triazolopyrimidine derivatives has shown promising antimicrobial and anticancer properties. These studies involve the synthesis of novel compounds and evaluation of their biological activities against various microbial strains and cancer cell lines. For instance, certain synthesized compounds have exhibited significant antimicrobial activity, contributing to the search for new therapeutic agents against infectious diseases (M. S. Abbady, 2014). Additionally, some derivatives have shown potential as anticancer agents through preliminary screenings, suggesting their role in the development of novel oncology therapies (G. Kumar et al., 2019).
Structural and Functional Analysis
The exploration of heterocyclic compounds extends beyond their biological activities. Studies have also focused on their structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. These analyses provide insights into the molecular structures, stability, and interactions of these compounds, which are crucial for understanding their reactivity and potential applications in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 1,2,4-triazole class , which is known for its wide bioactivities . .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets through hydrogen bonding
Biochemical Pathways
1,2,4-triazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the physicochemical properties of 1,2,4-triazole derivatives can be influenced by environmental conditions .
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-18-9-7-16(8-10-18)22-25-24-19-11-12-21(26-27(19)22)30-14-20(28)23-17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZGMNGIZMUZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.